molecular formula C9H10FN3O B12073453 N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide

N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide

Cat. No.: B12073453
M. Wt: 195.19 g/mol
InChI Key: WBDODHINEFGOKM-UHFFFAOYSA-N
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Description

N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide: is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring and an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine and ethyl chloroformate under basic conditions.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine ring is introduced via nucleophilic aromatic substitution reactions. For instance, 5-fluoropyridine-3-boronic acid can be coupled with the azetidine intermediate using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluoropyridine ring, potentially converting it to a tetrahydropyridine derivative.

    Substitution: N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide can participate in nucleophilic substitution reactions, especially at the fluorine atom on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors, due to its structural similarity to biologically active molecules.

Medicine

The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the azetidine ring can influence the compound’s pharmacokinetic properties. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloropyridin-3-yl)azetidine-3-carboxamide
  • N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide
  • N-(5-Methylpyridin-3-yl)azetidine-3-carboxamide

Uniqueness

N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C9H10FN3O

Molecular Weight

195.19 g/mol

IUPAC Name

N-(5-fluoropyridin-3-yl)azetidine-3-carboxamide

InChI

InChI=1S/C9H10FN3O/c10-7-1-8(5-12-4-7)13-9(14)6-2-11-3-6/h1,4-6,11H,2-3H2,(H,13,14)

InChI Key

WBDODHINEFGOKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NC2=CC(=CN=C2)F

Origin of Product

United States

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